Product packaging for Methyl 2-(4-formylphenoxy)-2-phenylacetate(Cat. No.:CAS No. 692754-44-2)

Methyl 2-(4-formylphenoxy)-2-phenylacetate

Cat. No.: B1621261
CAS No.: 692754-44-2
M. Wt: 270.28 g/mol
InChI Key: WTMNVUIPZOZQIT-UHFFFAOYSA-N
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Description

Nomenclature and Precise Structural Representation of Methyl 2-(4-formylphenoxy)-2-phenylacetate

This compound is an organic compound characterized by a precise arrangement of functional groups that define its chemical behavior and utility in synthesis. Its systematic IUPAC name is methyl (4-formylphenoxy)(phenyl)acetate. The structure features a central acetate (B1210297) unit, with a methyl ester as one terminus. The α-carbon of this acetate core is substituted with two distinct groups: a phenyl ring and a phenoxy group. The phenoxy group is further substituted at the para-position (position 4) with a formyl (aldehyde) group. This specific arrangement of a phenyl group and a substituted phenoxy group attached to the same carbon atom alpha to a methyl ester function makes it a derivative of phenylacetic acid.

The compound is a solid at room temperature with a melting point of 88-89 °C. Its molecular formula is C₁₆H₁₄O₄, and it has a molecular weight of approximately 270.28 g/mol . scbt.com

Interactive Table: Physicochemical Properties of this compound Below is a summary of the key identifiers and properties of the compound.

PropertyValueSource(s)
CAS Number 692754-44-2 scbt.comsynquestlabs.com
Molecular Formula C₁₆H₁₄O₄ scbt.comsynquestlabs.com
Molecular Weight 270.28 g/mol scbt.com
IUPAC Name methyl (4-formylphenoxy)(phenyl)acetate
Physical Form Solid
Melting Point 88 - 89 °C
InChI Key WTMNVUIPZOZQIT-UHFFFAOYSA-N

Significance within Contemporary Organic Chemistry and Advanced Synthetic Chemistry Research

This compound is significant in contemporary organic chemistry primarily as a versatile synthetic intermediate. Its value stems from the presence of multiple reactive sites within its structure, particularly the aldehyde (formyl) group and the ester functional group. These allow for sequential and selective chemical transformations, making the compound a useful building block for the construction of more complex molecules.

The aldehyde group is a key functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Research on analogous formylphenoxy structures demonstrates their utility. For instance, intermediates like 2-(4-formylphenoxy)-N-phenylacetamide are crucial for synthesizing 2-oxindole derivatives, which have been evaluated for cytostatic activity. ptfarm.plrsc.org Similarly, 4-(4′-formylphenoxy)-2-chloroquinoline serves as a precursor for potent HIV-1 non-nucleoside reverse transcriptase inhibitors. mdpi.com The formyl group on this compound can thus be envisioned as a gateway for introducing diverse molecular fragments through reactions such as Wittig olefination, aldol (B89426) condensation, reductive amination, and the formation of imines or oximes, leading to a wide array of complex target molecules.

The ester group provides another site for modification, such as hydrolysis to the corresponding carboxylic acid or amidation to form various amides. The phenylacetate (B1230308) core is a common scaffold in medicinal chemistry. The strategic placement of the reactive formyl group on the phenoxy ring, combined with the phenylacetate framework, makes this compound a bifunctional reagent well-suited for diversity-oriented synthesis and the development of novel compounds for biological screening.

Historical Context and Evolution of Research on Phenylacetate and Formylphenoxy Derivatives

The research context of this compound is best understood by examining the historical development of its parent structures: phenylacetates and formylphenoxy derivatives.

Phenylacetate Derivatives: The parent compound, phenylacetic acid, is a well-known organic compound that occurs naturally as a catabolite of phenylalanine and as an active auxin in plants. wikipedia.orgnih.gov Historically, its simple esters, like methyl phenylacetate, gained prominence in the fragrance and flavor industries due to their strong, honey-like odors. wikipedia.orgchemicalbook.com Beyond perfumery, phenylacetic acid became a critical industrial chemical for the production of penicillin G and the drug diclofenac. wikipedia.org

In the realm of synthetic organic chemistry, research on phenylacetate derivatives has evolved significantly. They are recognized as valuable precursors and are used in a variety of chemical reactions. chemicalbook.com For example, modern synthetic methods have been developed for the α,α-dihalogenation of phenylacetate derivatives using hypervalent iodine reagents, showcasing their utility as substrates in the development of new synthetic methodologies. organic-chemistry.org The sodium salt of phenylacetic acid is also used as a pharmaceutical drug for treating urea (B33335) cycle disorders. wikipedia.org

Formylphenoxy Derivatives: The formylphenoxy moiety is a key structural motif in synthetic chemistry, valued for the reactivity of the aldehyde group. Historically, aromatic aldehydes like salicylaldehyde (B1680747) (a 2-formylphenol) have been foundational starting materials in synthesis. researchgate.net The development of methods to synthesize more complex formylphenoxy structures has allowed for their use as critical intermediates in multi-step syntheses of biologically active compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O4 B1621261 Methyl 2-(4-formylphenoxy)-2-phenylacetate CAS No. 692754-44-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-formylphenoxy)-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-16(18)15(13-5-3-2-4-6-13)20-14-9-7-12(11-17)8-10-14/h2-11,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMNVUIPZOZQIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377243
Record name methyl 2-(4-formylphenoxy)-2-phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

692754-44-2
Record name methyl 2-(4-formylphenoxy)-2-phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Strategic Route Design for Methyl 2 4 Formylphenoxy 2 Phenylacetate and Its Derivatives

Novel Synthetic Approaches and Catalytic System Development

While O-alkylation is a robust method, research continues into developing more efficient, atom-economical, and novel synthetic routes. These include advanced catalytic systems that can bypass the need for pre-functionalized starting materials like α-haloesters.

A modern alternative to classical alkylation involves the insertion of a metal carbene into the O-H bond of a phenol. This reaction typically uses a diazo compound, such as an α-aryl-α-diazoacetate, as the carbene precursor. While often catalyzed by transition metals like rhodium(II), copper, or palladium, these systems can be influenced or assisted by Brønsted acids. nih.govnih.govacs.org

The general mechanism involves the reaction of the diazo compound with the metal catalyst to generate a highly reactive metal carbene intermediate. This intermediate is then attacked by the nucleophilic phenol, leading to the formation of an oxonium ylide. Subsequent proton transfer or rearrangement yields the final ether product. This approach avoids the use of alkyl halides and can offer different selectivity profiles. nih.gov Some palladium-catalyzed Heck-type reactions of diazo compounds are assisted by a Brønsted acid, which helps generate the key reactive intermediate. nih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, represent a highly convergent and efficient strategy. nih.gov While a specific MCR for Methyl 2-(4-formylphenoxy)-2-phenylacetate is not established, analogous α-arylated ester scaffolds can be assembled using such strategies.

For example, photocatalytic MCRs have been developed for the synthesis of α-arylated esters from α-trifluoromethyl alkenes, alkyltrifluoroborates, and alcohols. nih.govrsc.org Isocyanide-based MCRs, like the Passerini reaction, combine a carboxylic acid, a carbonyl compound, and an isocyanide to rapidly generate α-acyloxyamides, which are structurally related to the target molecule. nih.gov The development of an MCR for the target scaffold would be a significant advancement, offering a modular and atom-economical route that combines the key structural fragments in one pot.

Stereochemical Control in Synthetic Pathways for Chiral Analogs

The α-carbon in this compound is a chiral center. Therefore, controlling the stereochemistry to produce a single enantiomer is a significant synthetic challenge. Standard O-alkylation using racemic methyl 2-bromo-2-phenylacetate will result in a racemic mixture of the final product. Several strategies can be employed to achieve stereocontrol.

Chiral Auxiliaries: One of the most reliable methods for inducing stereoselectivity is the use of a chiral auxiliary. An auxiliary, such as a chiral oxazolidinone, could be attached to the phenylacetic acid precursor. mdpi.com This auxiliary would direct the subsequent alkylation of the phenoxide to one face of the molecule, leading to a diastereomerically enriched product. The auxiliary can then be cleaved to yield the enantiomerically pure target molecule. Iron chiral auxiliaries have also been shown to exert powerful stereochemical control in the alkylation of attached acyl ligands. iupac.org

Catalytic Asymmetric Synthesis: This approach uses a chiral catalyst to create the stereocenter. For example, the enantioselective insertion of a diazoacetate into the O-H bond of a phenol, catalyzed by a chiral copper or rhodium complex, can produce α-aryloxyacetates with high enantioselectivity. acs.org Another powerful method is the asymmetric hydrogenation of a prochiral unsaturated precursor using a chiral transition-metal catalyst (e.g., Rhodium-bisphosphine complexes), which can deliver chiral products with excellent enantiomeric excess. nih.gov

Table 3: Comparison of Strategies for Stereochemical Control

StrategyDescriptionAdvantagesDisadvantages
Chiral AuxiliaryA chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. mdpi.comiupac.orgOften provides high diastereoselectivity and predictable outcomes.Requires additional steps for attachment and removal of the auxiliary (not atom-economical).
Catalytic Asymmetric O-H InsertionA small amount of a chiral metal catalyst is used to create the stereocenter during the C-O bond formation from a diazo precursor. acs.orgHighly atom-economical and efficient.Requires development of a specific catalyst for the substrate; diazo compounds can be hazardous.
Catalytic Asymmetric HydrogenationA prochiral olefin precursor is hydrogenated using a chiral catalyst to create the stereocenter. nih.govExtremely high enantioselectivities are often achievable; a well-established and powerful method.Requires the synthesis of a specific unsaturated precursor.

Enantioselective Synthesis Methodologies

The synthesis of enantiomerically pure α-aryloxy-α-phenylacetic acid derivatives, such as this compound, is a significant challenge in organic synthesis. The stereocenter at the α-carbon dictates the biological activity of many compounds in this class. Several advanced methodologies have been developed to control the stereochemistry at this position, primarily focusing on catalytic asymmetric synthesis, which avoids the use of stoichiometric chiral auxiliaries that require additional synthetic steps for attachment and removal. chinesechemsoc.org

One of the most promising approaches is the catalytic asymmetric hydrogenation of a prochiral α-aryloxy-α,β-unsaturated acid precursor. This method involves the use of a chiral transition metal catalyst, typically based on rhodium or ruthenium, complexed with a chiral phosphine (B1218219) ligand. The catalyst facilitates the addition of hydrogen across the double bond with high enantioselectivity, leading to the desired chiral α-aryloxy carboxylic acid. nih.gov Subsequent esterification would then yield the target methyl ester. The success of this method hinges on the selection of the appropriate chiral ligand to induce high enantiomeric excess (ee).

Another powerful strategy is the direct enantioselective alkylation of arylacetic acids . This method utilizes a chiral lithium amide base to stereoselectively deprotonate the arylacetic acid, forming a chiral enediolate. Subsequent trapping of this intermediate with an electrophile allows for the installation of various substituents at the α-position with high enantiocontrol. chinesechemsoc.org For the synthesis of this compound, this would involve the arylation of a phenylacetic acid derivative. The operational simplicity and the ability to recover the chiral amine make this an attractive and practical approach. chinesechemsoc.org

Phase-transfer catalysis (PTC) has also emerged as an efficient method for the enantioselective synthesis of α-alkylated amino acids and related compounds. acs.org In this approach, a chiral phase-transfer catalyst, often a quaternary ammonium (B1175870) salt derived from a cinchona alkaloid, facilitates the reaction between an aqueous phase reactant and an organic phase reactant. For the synthesis of the target molecule, an appropriate glycine (B1666218) imine Schiff base could be alkylated with a 4-formylphenoxy-containing electrophile under phase-transfer conditions, followed by hydrolysis and esterification to yield the final product with controlled stereochemistry.

Finally, biocatalytic approaches , such as those employing transaminases, offer a green and highly selective alternative. nih.gov Engineered transaminases can catalyze the asymmetric amination of a corresponding α-keto ester precursor to produce the chiral α-amino acid with excellent enantiopurity. While this would introduce an amino group instead of a direct oxygen linkage, subsequent chemical modifications could potentially lead to the desired α-phenoxy structure. The use of enzymes operates under mild conditions and can provide access to enantiopomerically pure products that are difficult to obtain through traditional chemical methods. nih.gov

Table 1: Overview of Enantioselective Synthesis Strategies

Methodology Catalyst/Reagent Type Key Intermediate Advantages
Catalytic Asymmetric Hydrogenation Chiral Rhodium or Ruthenium Phosphine Complexes α-Aryloxy-α,β-unsaturated acid High enantioselectivity, catalytic approach. nih.gov
Direct Enantioselective Alkylation Chiral Lithium Amides Chiral Enediolate Circumvents chiral auxiliaries, recoverable chiral reagent. chinesechemsoc.org
Phase-Transfer Catalysis Chiral Quaternary Ammonium Salts Glycine Imine Schiff Base Mild reaction conditions, operational simplicity. acs.org
Biocatalysis Engineered Transaminases α-Keto Ester High enantioselectivity, environmentally benign. nih.gov

Diastereoselective Approaches in Synthesis

The synthesis of derivatives of this compound, where modifications introduce a second stereocenter, requires diastereoselective control to isolate a single diastereomer. A common strategy involves the reaction of the formyl group to create a new chiral center adjacent to the existing one at the α-carbon. The inherent chirality of the starting material can be exploited to direct the stereochemical outcome of the subsequent transformation.

A primary method for achieving diastereoselectivity is through substrate-controlled aldol (B89426) reactions . The chiral α-phenoxy-α-phenylacetate moiety can influence the facial selectivity of nucleophilic addition to the formyl group. For example, the reaction of the aldehyde with a silyl (B83357) enol ether, catalyzed by a Lewis acid, can proceed via a Felkin-Ahn or chelation-controlled transition state, leading to the preferential formation of one diastereomer of the resulting β-hydroxy ester derivative. The choice of Lewis acid and reaction conditions is critical in maximizing the diastereomeric ratio (dr).

Chiral auxiliary-based methods also provide a robust strategy for diastereoselective synthesis. nih.gov Although the goal is often to avoid them in enantioselective synthesis, they can be invaluable for establishing relative stereochemistry. For instance, if the ester group of the starting material is replaced with a chiral auxiliary like a pseudoephedrine amide, the resulting chiral glycinamide (B1583983) can undergo highly diastereoselective aldol reactions. nih.gov The auxiliary can then be cleaved to reveal the desired carboxylic acid or ester functionality.

Furthermore, organocatalysis has proven to be a powerful tool for controlling diastereoselectivity in reactions involving aldehydes. nih.gov For example, proline and its derivatives can catalyze the direct asymmetric aldol reaction between an aldehyde and a ketone, often with high diastereo- and enantioselectivity. nih.gov In the context of a derivative of this compound that already possesses a chiral center, the organocatalyst and the inherent substrate chirality would work in concert (or opposition) to determine the stereochemical outcome of the addition to the formyl group. This matched/mismatched effect is a key consideration in designing the synthetic route.

The creation of vicinal stereocenters can also be achieved through nickel-catalyzed hydroalkylation reactions . acs.orgnih.gov These methods can couple alkyl halides with alkenes to form C(sp³)–C(sp³) bonds with high diastereo- and enantioselectivity. A derivative of the target molecule could be synthesized by converting the formyl group to a suitable alkene, which would then undergo a nickel-catalyzed reaction with a chiral alkyl halide to introduce the second stereocenter with high diastereomeric control. acs.orgnih.gov

Table 2: Diastereoselective Approaches for Derivatives

Methodology Reaction Type Key Control Element Expected Outcome
Substrate-Controlled Addition Aldol Reaction Felkin-Ahn or Chelation Control Preferential formation of one diastereomer of the β-hydroxy derivative.
Chiral Auxiliary Aldol Reaction Steric and electronic effects of the auxiliary High diastereoselectivity in the formation of the aldol adduct. nih.gov
Organocatalysis Direct Asymmetric Aldol Reaction Matched/mismatched interaction between substrate and catalyst High diastereo- and enantioselectivity. nih.gov
Nickel-Catalyzed Hydroalkylation C(sp³)–C(sp³) Cross-Coupling Chiral ligand and substrate interaction Formation of vicinal stereocenters with high diastereoselectivity. acs.orgnih.gov

Mechanistic Investigations of Chemical Transformations and Reactivity of Methyl 2 4 Formylphenoxy 2 Phenylacetate

Ester Group Reactivity: Hydrolysis and Transesterification Pathways

The ester group, methyl 2-phenylacetate, is a key reactive site susceptible to nucleophilic acyl substitution. The primary reactions involving this group are hydrolysis and transesterification, which proceed via the cleavage of the acyl-oxygen bond.

The hydrolysis of methyl esters, such as the one present in the title compound, is a thermodynamically favorable process under standard conditions. science.gov The reaction involves the cleavage of the ester bond to yield a carboxylate and methanol (B129727). While specific kinetic and thermodynamic parameters for Methyl 2-(4-formylphenoxy)-2-phenylacetate are not extensively documented in dedicated studies, the general principles of ester hydrolysis are well-established. The rate of cleavage is highly dependent on factors such as temperature, pH, and the presence of catalysts. science.govgoogle.com

For instance, the hydrolysis of methyl esters can be significantly accelerated by increasing the temperature. google.com The reaction rate is also influenced by the solvent system; in biphasic systems (ester and water), the rate can be limited by the low solubility of water in the ester phase. google.com

The reactivity of the ester group can be significantly enhanced through catalysis. Both acid and base-catalyzed pathways are common for hydrolysis and transesterification. masterorganicchemistry.com

Acid-Catalyzed Reactions: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by water (hydrolysis) or an alcohol (transesterification). masterorganicchemistry.comgoogle.com The mechanism follows a sequence of protonation, nucleophilic addition, proton transfer, and elimination of methanol to yield the final product. masterorganicchemistry.com Common catalysts include mineral acids and scandium(III) triflate, which can effectively promote transesterification in boiling alcohols. organic-chemistry.org

Base-Catalyzed Reactions (Saponification): Under basic conditions, a strong nucleophile, such as a hydroxide (B78521) ion, directly attacks the electrophilic carbonyl carbon. This reaction, known as saponification, is effectively irreversible as the resulting carboxylic acid is deprotonated to form a carboxylate salt. masterorganicchemistry.com Similarly, transesterification can be achieved using an alkoxide base (e.g., sodium methoxide (B1231860) or ethoxide). The mechanism is a direct nucleophilic addition-elimination process. masterorganicchemistry.com

Enzymatic Reactions: Enzymes, particularly lipases and esterases, can serve as highly specific catalysts for ester cleavage. science.gov These biocatalysts can operate under mild conditions and often exhibit high regioselectivity, which is advantageous in multifunctional molecules. science.govchemicalbook.com

Reaction Type Catalyst Type Common Catalysts General Conditions Mechanism
HydrolysisAcidH₂SO₄, HClAqueous solution, heatProtonation of carbonyl, nucleophilic attack by H₂O
HydrolysisBase (Saponification)NaOH, KOHAqueous solutionNucleophilic attack by OH⁻
TransesterificationAcidSc(OTf)₃, H₂SO₄Excess alcohol, heatProtonation of carbonyl, nucleophilic attack by R'OH masterorganicchemistry.comorganic-chemistry.org
TransesterificationBaseNaOR', K₂HPO₄Anhydrous alcoholNucleophilic attack by OR'⁻ masterorganicchemistry.comorganic-chemistry.org
TransesterificationEnzymeLipase, EsteraseAqueous or organic solvent, mild temperatureFormation of enzyme-acyl intermediate

Formyl Group Transformations: Reduction, Oxidation, and Condensation Reactions

The formyl group (-CHO) is a versatile functional group that readily undergoes a variety of transformations, primarily involving nucleophilic addition to the electron-deficient carbonyl carbon.

The aldehyde functional group is highly electrophilic and serves as a primary site for reactions such as reduction, oxidation, and condensation. The selective functionalization of the aldehyde in the presence of the ester is generally achievable due to the higher reactivity of aldehydes compared to esters towards many nucleophiles.

An uncommon but noteworthy reaction for this class of compounds is the direct substitution of the formyl group itself. In studies on related 4-formyl phenols, it has been shown that under certain conditions involving active alkyl halides and a base, the formyl group can be substituted by an alkyl group. kirj.ee This proceeds through an addition of the alkyl group to the para-position, followed by the elimination of formic acid. kirj.ee

The formyl group readily reacts with primary amines and other nitrogen-containing nucleophiles to form imines, commonly known as Schiff bases. This condensation reaction is a cornerstone of aldehyde chemistry.

A relevant example is the reaction of a derivative, 2-(4-formylphenoxy)-N-substituted-phenyl-acetamide, with 5-substituted-1H-indolin-2-ones. ptfarm.pl In the presence of a catalytic amount of a base like piperidine, the nitrogen nucleophile of the indolinone attacks the formyl carbon. This is followed by dehydration to yield a C=N double bond. The reaction is typically carried out by refluxing the components in a solvent like methanol. ptfarm.pl

The mechanism involves two key steps:

Nucleophilic Addition: The lone pair of the nitrogen atom attacks the electrophilic carbonyl carbon of the formyl group, leading to the formation of a tetrahedral intermediate known as a carbinolamine.

Dehydration: The carbinolamine is typically unstable and undergoes acid or base-catalyzed elimination of a water molecule to form the stable imine (Schiff base).

Reactant A Reactant B (Nitrogen Nucleophile) Catalyst Solvent Product Type Reference
2-(4-formylphenoxy)-N-substituted-phenyl-acetamide5-substituted-1H-indolin-2-onePiperidineMethanol2-{4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}-N-arylacetamide ptfarm.pl

Nucleophilic Substitution and Addition Reactions involving Various Functional Groups

The structure of this compound allows for a range of nucleophilic reactions across its different functional groups. The primary sites for such reactions are the carbonyl carbons of the ester and formyl groups.

Nucleophilic Acyl Substitution: As detailed in section 3.1, the ester group undergoes nucleophilic acyl substitution with nucleophiles like water, alcohols, and amines (to form amides).

Nucleophilic Addition: As discussed in section 3.2, the formyl group is highly susceptible to nucleophilic addition, which is the initial step in its condensation, reduction, and other related reactions.

Beyond these classical transformations, the phenoxy scaffold of the molecule can participate in less common but significant reactions. Research on the reactivity of 4-formyl phenols, which represent the core of the title compound, reveals multiple reaction pathways when treated with electrophiles like alkyl halides in the presence of a base. kirj.ee These competing reactions highlight the nuanced reactivity of the molecule:

Path I (Williamson Ether Synthesis): The standard reaction where the phenolate (B1203915) oxygen acts as a nucleophile. kirj.ee

Path II (Aromatic Substitution): A direct substitution of the formyl group by the alkyl group of the electrophile. This pathway can yield up to 36% of the product depending on the specific substrate and conditions. kirj.ee

Path III (Dearomatizing Addition): An addition of the electrophile to the ortho-position of the benzene (B151609) ring, leading to a dearomatized product. kirj.ee

The prevalence of each pathway is highly dependent on the substituents on the benzene ring and the reaction conditions, such as the base and any additives used. kirj.ee

Reaction Pathway Description Observed Yield Reference
Williamson Ether FormationStandard O-alkylation of the phenolate.Up to 48% kirj.ee
Formyl Group SubstitutionSubstitution of the -CHO group by an alkyl group.Up to 36% kirj.ee
Ortho-AdditionAddition to the ortho-position with dearomatization.Up to 10% kirj.ee

Intramolecular Cyclization and Rearrangement Processes for Derivative Synthesis

The molecular structure of this compound, featuring a formyl group positioned para to an ether-linked phenylacetate (B1230308) moiety, provides a unique scaffold for intramolecular reactions. These transformations are crucial for the synthesis of complex heterocyclic derivatives. The reactivity of the aldehyde group, coupled with the potential activation of the benzylic position, allows for a variety of cyclization and rearrangement pathways.

One of the most plausible intramolecular cyclization pathways involves the reaction of the formyl group with a suitable nucleophile. While the native molecule does not possess a strong intramolecular nucleophile that can readily react with the aldehyde, the introduction of a nucleophilic center or the transformation of an existing group can initiate cyclization. For instance, reduction of the formyl group to a hydroxymethyl group, followed by activation (e.g., tosylation), would create an electrophilic center susceptible to intramolecular attack by a nucleophile.

A more direct approach involves the reaction of the formyl group with an external reagent that subsequently facilitates an intramolecular reaction. A classic example is the Pictet-Spengler reaction, where a β-arylethylamine condenses with an aldehyde to form a tetrahydroisoquinoline. ebrary.netwikipedia.org While the parent molecule is not a β-arylethylamine, a synthetic modification could introduce the necessary aminoethyl group, leading to complex heterocyclic systems.

Multicomponent reactions, such as the Biginelli, Passerini, and Ugi reactions, are powerful tools for generating molecular diversity and could be adapted for intramolecular processes. organic-chemistry.orgwikipedia.orgorganic-chemistry.org For example, an intramolecular Biginelli-type reaction could be envisioned where the aldehyde functionality of this compound reacts with a urea (B33335) or thiourea (B124793) derivative and a β-dicarbonyl compound tethered to the molecule, leading to the formation of a dihydropyrimidinone-fused ring system.

Rearrangement reactions are also a key aspect of the reactivity of this compound. The presence of the phenylacetate moiety suggests the possibility of rearrangements involving the benzylic carbon. For instance, under acidic conditions, a Wagner-Meerwein type rearrangement could potentially occur if a carbocation is generated at the benzylic position.

A hypothetical intramolecular cyclization leading to a benzofuran (B130515) derivative is presented below. This process would likely require initial transformation of the ester group to a more reactive species.

Table 1: Proposed Intramolecular Cyclization Pathways for Derivative Synthesis

Reaction TypeReactantsKey IntermediatesProduct Class
Acid-Catalyzed CyclizationThis compound, Strong AcidAcylium ion, Oxocarbenium ionFuranone derivatives
Reductive CyclizationThis compound, Reducing Agent (e.g., NaBH4), AcidDiol, Cyclic etherDihydrobenzofuran derivatives
Photochemical CyclizationThis compound, UV lightExcited state species, Radical intermediatesPolycyclic aromatic compounds

This table presents hypothetical reaction pathways based on the functional groups present in this compound. The feasibility and specific conditions for these reactions would require experimental validation.

Theoretical and Experimental Kinetic Studies of Key Transformation Steps

To date, specific theoretical and experimental kinetic studies on the transformations of this compound are not extensively reported in the public domain. However, the principles of chemical kinetics provide a framework for understanding the rates and mechanisms of its potential reactions.

Experimental kinetic studies would involve monitoring the concentration of the reactant and products over time under various conditions (e.g., temperature, catalyst concentration, solvent polarity). Techniques such as UV-Vis spectroscopy, HPLC, and NMR spectroscopy would be employed for this purpose. The data obtained would allow for the determination of the reaction order, rate constants, and activation parameters (activation energy, enthalpy, and entropy of activation).

For instance, in a proposed acid-catalyzed intramolecular cyclization, the rate law would likely be determined to be first-order in both the substrate and the acid catalyst. The effect of temperature on the rate constant would be studied to calculate the activation energy using the Arrhenius equation.

Theoretical kinetic studies, employing computational chemistry methods such as Density Functional Theory (DFT), would complement experimental findings. These studies can provide detailed insights into the reaction mechanism, including the structures of transition states and intermediates. By calculating the potential energy surface of a reaction, the activation barriers for different proposed pathways can be determined, allowing for a prediction of the most favorable reaction route. A theoretical study could elucidate the mechanistic aspects of a cyclization reaction, including the stereochemistry of the transition states and the influence of weak interactions on the reaction barriers. nih.gov

Table 2: Hypothetical Kinetic Data for the Acid-Catalyzed Intramolecular Cyclization of this compound

Temperature (K)Rate Constant (k, s⁻¹)Activation Energy (Ea, kJ/mol)Pre-exponential Factor (A, s⁻¹)
2981.2 x 10⁻⁵852.5 x 10¹⁰
3083.5 x 10⁻⁵852.5 x 10¹⁰
3189.8 x 10⁻⁵852.5 x 10¹⁰

This table represents hypothetical data for a proposed reaction to illustrate the type of information that would be obtained from kinetic studies. The values are not based on experimental results for the named compound.

Table 3: Theoretically Calculated Activation Barriers for Proposed Reaction Pathways

Reaction PathwayTransition StateCalculated Activation Energy (kcal/mol)
Intramolecular Aldol-type CondensationTS-125.4
Intramolecular Cannizzaro-type ReactionTS-232.1
Rearrangement to a LactoneTS-328.9

This table presents hypothetical computational results to demonstrate the insights gained from theoretical kinetic studies. The values are illustrative and not derived from actual calculations for this compound.

The combination of experimental and theoretical kinetic studies would provide a comprehensive understanding of the reactivity of this compound, guiding the rational design of synthetic routes to novel and complex derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation Techniques for Methyl 2 4 Formylphenoxy 2 Phenylacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For a definitive analysis, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both the phenyl and phenoxy rings, the methine proton, and the methyl protons of the ester group. The integration of these signals would correspond to the number of protons in each environment. The coupling constants between adjacent protons would provide information on the substitution patterns of the aromatic rings.

Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule, including the carbonyl carbons of the aldehyde and ester groups, the aromatic carbons, the methine carbon, the methyl carbon, and the carbon involved in the ether linkage.

Table 1: Predicted ¹H and ¹³C NMR Data for Methyl 2-(4-formylphenoxy)-2-phenylacetate (Note: The following table is a prediction of expected regions for chemical shifts. Actual experimental data is not available.)

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehyde Proton (-CHO) 9.5 - 10.5 185 - 195
Aromatic Protons (Phenyl & Phenoxy) 7.0 - 8.0 110 - 165
Methine Proton (-CH-) 5.5 - 6.5 75 - 85
Methyl Protons (-OCH₃) 3.5 - 4.0 50 - 60
Ester Carbonyl (C=O) - 165 - 175

Two-dimensional (2D) NMR experiments are crucial for establishing the complete bonding framework and spatial arrangement of a molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons on the aromatic rings and identifying protons that are two or three bonds apart.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) provides information on longer-range (2-3 bond) couplings between protons and carbons. This would be instrumental in connecting the different fragments of the molecule, for instance, linking the methine proton to the carbons of the phenyl ring and the ether oxygen, and connecting the aromatic protons to the aldehyde and ester carbonyl carbons.

Specific experimental data from COSY, HSQC, and HMBC experiments for this compound could not be found in the searched scientific databases.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

While a specific experimental IR spectrum for this compound is not available from the searched sources, the expected characteristic absorption peaks are tabulated below.

Table 2: Expected Infrared (IR) Absorption Bands for this compound (Note: This table is based on characteristic vibrational frequencies for functional groups.)

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aldehyde (C=O) Stretch 1710 - 1685
Ester (C=O) Stretch 1750 - 1735
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H Stretch 3000 - 2850
C-O-C (Ether) Asymmetric & Symmetric Stretch 1260 - 1000
Aromatic C=C Stretch 1600 - 1450

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns. The molecular weight of this compound is 270.28 g/mol . scbt.comsynquestlabs.comsigmaaldrich.com

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to the molecular weight. For this compound, a high-resolution mass spectrometry (HRMS) analysis would provide the exact mass, confirming the elemental composition of C₁₆H₁₄O₄.

The fragmentation pattern would likely involve the cleavage of the ester and ether bonds, leading to characteristic fragment ions. However, specific experimental mass spectrometry data, including fragmentation patterns, for this compound are not available in the public domain based on the conducted searches.

X-ray Crystallography for Solid-State Structural Conformation

The process involves growing a single crystal of the compound and diffracting a beam of X-rays through it. The resulting diffraction pattern is then used to calculate the electron density map and, subsequently, the atomic positions. This analysis reveals the crystal system (e.g., monoclinic, orthorhombic), the space group, and the unit cell parameters (a, b, c, α, β, γ).

A search of crystallographic databases did not yield any results for the single-crystal X-ray structure of this compound. Therefore, experimental data on its crystal system, space group, and unit cell parameters are currently unavailable.

Table 3: Crystallographic Data for this compound (Note: Experimental data is not available from searched sources.)

Parameter Value
Crystal System Not Determined
Space Group Not Determined
a (Å) Not Determined
b (Å) Not Determined
c (Å) Not Determined
α (°) Not Determined
β (°) Not Determined
γ (°) Not Determined
Volume (ų) Not Determined
Z Not Determined

Compound Names

Table 4: List of Compounds Mentioned

Compound Name
This compound
(E)-Methyl 2-[(4-bromo-2-formylphenoxy)methyl]-3-phenylacrylate
(Z)-Methyl 2-[(4-bromo-2-formylphenoxy)methyl]-3-o-tolylacrylate
Methyl phenylacetate (B1230308)

Detailed Molecular Conformation and Dihedral Angle Analysis in the Crystalline State

A critical parameter in describing this conformation is the dihedral angle between the planes of the phenyl ring and the formylphenoxy ring. Analysis of analogous structures suggests that these two rings are not coplanar. For instance, in structurally related compounds, the dihedral angle between two aromatic rings can be significant, often indicating a twisted conformation to minimize steric hindrance between the bulky groups. In the case of a similar molecule, (E)-Methyl 2-[(4-bromo-2-formylphenoxy)methyl]-3-phenylacrylate, the two main ring systems are nearly orthogonal, with a dihedral angle of 82.8(1)°. nih.gov While not the identical compound, this highlights a common conformational feature in related molecules where bulky substituents force the aromatic rings out of a single plane.

The orientation of the formyl group (CHO) relative to its attached benzene (B151609) ring is another key conformational detail. In many crystalline structures of formyl-substituted phenoxy compounds, this group may lie slightly out of the plane of the benzene ring. For example, a torsion angle analysis in a related bromo-formylphenoxy derivative showed the formyl group to be axial to the benzene ring's plane, with a C-O-C-C torsion angle of -7.9(1)°. nih.gov This deviation from planarity can influence the molecule's reactivity and its intermolecular interaction patterns.

FeatureDescriptionSource
General Conformation The molecule adopts a non-planar conformation in the solid state, primarily due to steric repulsion between the substituted phenyl rings. nih.gov
Inter-ring Dihedral Angle The phenyl and formylphenoxy rings are expected to be significantly twisted relative to each other. In a related structure, this angle is approximately 82.8°. nih.gov
Formyl Group Orientation The formyl group is often slightly out of the plane of the benzene ring to which it is attached. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-π Stacking)

The stability of the crystal lattice of this compound is governed by a variety of non-covalent intermolecular interactions. These forces, including hydrogen bonds and potentially π-π stacking, create a specific three-dimensional packing arrangement.

The interplay of these weak interactions results in an efficient packing of the molecules in the crystal lattice, minimizing empty space and maximizing thermodynamic stability.

Interaction TypePotential ParticipantsRole in Crystal PackingSource
C—H···O Hydrogen Bonding Aromatic/Methyl C-H (Donors) & Formyl/Ester O (Acceptors)Links molecules into extended arrays like dimers, chains, or tapes, providing primary stabilization to the crystal lattice. nih.govnih.gov
π-π Stacking Phenyl and Formylphenoxy ringsPotential for stabilizing the crystal structure through parallel or offset stacking of aromatic rings.
C-H···π Interactions C-H bonds and aromatic ring facesA likely contributor to crystal packing, further stabilizing the three-dimensional arrangement. nih.gov

Computational Chemistry and Theoretical Modeling of Methyl 2 4 Formylphenoxy 2 Phenylacetate

Electronic Structure and Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. For Methyl 2-(4-formylphenoxy)-2-phenylacetate, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to predict its properties.

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation, or energy minimum, on the potential energy surface. This process involves calculating the forces on each atom and adjusting their positions until a stable structure is found. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

Theoretical calculations for related phenoxyacetic acid derivatives have shown that the preferred conformation is often a syn-syn arrangement. In the case of this compound, key structural parameters that would be determined include the dihedral angles between the two aromatic rings and the orientation of the methyl ester and formyl groups. The planarity of the molecule is influenced by weak intramolecular interactions, such as C-H···O hydrogen bonds, which can contribute to a more planar geometry.

Table 1: Representative Theoretical Bond Lengths and Angles for this compound (Illustrative Data) This table presents hypothetical yet plausible data based on known values for similar molecular fragments.

ParameterBond/AngleTheoretical Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å) C=O (ester)1.21
C=O (aldehyde)1.22
C-O (ether)1.37
C-O (ester)1.34
C-C (aromatic)1.39 - 1.41
Bond Angles (°) O-C-C (ester)123
C-O-C (ether)118
C-C-O (aldehyde)124
Dihedral Angles (°) Phenyl-O-C-Phenyl~70-85

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the presence of conjugated aromatic rings and electron-withdrawing groups like the formyl (-CHO) and ester (-COOCH₃) groups would be expected to influence the HOMO-LUMO gap. Studies on other polycyclic aromatic hydrocarbons have shown that the addition of a formyl group can reduce the HOMO-LUMO gap by approximately 0.5 eV. The HOMO is likely to be distributed over the electron-rich phenoxy ring system, while the LUMO would be expected to have significant density on the formylphenyl moiety, particularly the C=O bond of the aldehyde.

Table 2: Calculated Frontier Orbital Energies and Related Parameters for this compound (Illustrative Data) This table contains hypothetical data based on trends observed in similar aromatic compounds.

ParameterSymbolTheoretical Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.5
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.7
HOMO-LUMO Energy Gap ΔE 4.8
Ionization PotentialI ≈ -EHOMO6.5
Electron AffinityA ≈ -ELUMO1.7

Conformational Analysis and Potential Energy Surface Mapping

This compound possesses significant conformational flexibility due to the rotation around several single bonds, most notably the C-O-C ether linkage and the C-C bonds connecting the rings to the acetate (B1210297) group. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the energy barriers between them.

Potential energy surface (PES) mapping can be performed by systematically varying key dihedral angles and calculating the energy at each point. This would reveal the most stable conformations and the transition states connecting them. For diaryl ether systems, the conformation is often non-planar. Similarly, esters are known to strongly favor a Z (or s-trans) conformation due to steric and electronic effects. The analysis would likely show that the global energy minimum for this compound involves a twisted arrangement of the two phenyl rings and a planar ester group.

Reaction Pathway Exploration and Transition State Characterization via Computational Methods

Computational methods can be employed to explore the mechanisms of chemical reactions involving this compound. This involves locating the transition state (TS) structures, which are first-order saddle points on the potential energy surface, and calculating the activation energy of the reaction. For instance, the reduction of the formyl group or its participation in a condensation reaction could be modeled.

Using methods like the distortion/interaction model, the energy of the transition state can be broken down into the energy required to distort the reactants into their TS geometries and the interaction energy between these distorted species.

Application As a Versatile Synthetic Intermediate in Advanced Organic Synthesis

Role in the Construction of Diverse Heterocyclic Compounds

The presence of the formyl (aldehyde) group is key to the utility of Methyl 2-(4-formylphenoxy)-2-phenylacetate in synthesizing heterocyclic systems. The aldehyde provides a reactive site for cyclization reactions, leading to the formation of various ring structures containing oxygen and nitrogen atoms.

The molecular framework of this compound is a suitable precursor for constructing benzofuran (B130515) derivatives. Benzofurans are a class of heterocyclic compounds found in many natural products and are known for their broad range of biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties. nih.gov A common strategy for benzofuran synthesis involves the intramolecular cyclization of an ortho-substituted phenol. Starting with this compound, the formyl group can be subjected to reactions like the Perkin or Wittig reaction to introduce a two-carbon unit, which can then undergo acid-catalyzed cyclization to yield a benzofuran core. For instance, reaction with acetic anhydride (B1165640) could lead to an intermediate that cyclizes to form a benzofuran-2-carboxylic acid derivative. Various catalytic methods, employing copper or palladium, are widely used for constructing the benzofuran ring system from suitable precursors. nih.gov

Similarly, the synthesis of chromenopyran derivatives, which are substructures in many bioactive molecules, can be envisioned. Chromene synthesis often involves the reaction of a salicylaldehyde (B1680747) derivative with a component that provides the remaining atoms for the pyran ring. The formyl group of the title compound can react with active methylene (B1212753) compounds in a Knoevenagel condensation, followed by an intramolecular cyclization to furnish the chromene ring.

The versatility of the formyl group extends to the synthesis of other important heterocycles like thiazoles and pyrazoles.

Thiazole (B1198619) Derivatives: The Hantzsch thiazole synthesis is a classic method for creating the thiazole ring, typically involving the reaction of an α-haloketone with a thioamide. nih.gov To utilize this compound for this purpose, the formyl group can be first converted to an α-halomethylketone. This intermediate can then be reacted with various thioamides to generate a diverse library of thiazole derivatives bearing the phenoxy-phenylacetate scaffold. nih.gov

Pyrazole (B372694) Derivatives: Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. hilarispublisher.com A standard route to pyrazoles is the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. hilarispublisher.comnih.gov The formyl group of this compound can serve as one of the carbonyl components. For example, a Claisen-Schmidt condensation with a ketone can generate an α,β-unsaturated ketone (a chalcone-like intermediate), which can subsequently be cyclized with hydrazine to yield the corresponding pyrazole. The use of formyl-pyrazole carboxylates as bifunctional precursors for fused pyrazole systems highlights the utility of such formyl-substituted intermediates in heterocyclic synthesis. researchgate.net

Strategies for Derivatization and Further Functionalization to Tailored Chemical Scaffolds

The different functional groups on this compound allow for a variety of chemical modifications, enabling the creation of tailored molecular scaffolds. scbt.com

The methyl ester and the unsubstituted phenyl ring are prime sites for derivatization.

Ester Group: The methyl ester can be readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. This acid can then be coupled with various amines or alcohols using standard peptide coupling reagents to form a diverse array of amides or other esters, introducing new functional groups and structural diversity.

Phenyl Group: The unsubstituted phenyl ring is susceptible to electrophilic aromatic substitution reactions. Depending on the reaction conditions, functional groups such as nitro, halogen, or acyl groups can be introduced, typically at the ortho- and para-positions. These modifications can significantly alter the electronic and steric properties of the molecule.

The formylphenoxy portion of the molecule offers multiple avenues for functionalization.

Formyl Group: The aldehyde is a highly versatile functional group. It can be:

Oxidized to a carboxylic acid, providing another handle for amide or ester formation.

Reduced to a primary alcohol, which can be further functionalized.

Converted into an imine or oxime through condensation with primary amines or hydroxylamine, respectively.

Used in various carbon-carbon bond-forming reactions such as the Wittig, Grignard, or aldol (B89426) reactions.

Phenoxy Ring: The phenoxy ring, activated by the ether oxygen, can also undergo electrophilic aromatic substitution, allowing for the introduction of substituents at the positions ortho to the ether linkage.

Utility in Medicinal Chemistry and Agrochemical Research as a Synthetic Intermediate for Biologically Relevant Analogs

The core structure of this compound is present in or related to molecules with known biological activity, making it a valuable intermediate for medicinal and agrochemical research.

The phenoxyacetic acid scaffold is a well-established pharmacophore in various biologically active compounds. For instance, (4-chloro-2-methylphenoxy)acetic acid (MCPA) is a widely used herbicide, demonstrating the potential of this chemical class in agrochemical applications. nih.gov The title compound can serve as a starting point for the synthesis of novel phenoxyacetic acid derivatives with potential herbicidal or plant growth-regulating properties.

In medicinal chemistry, related structures have shown promise as enzyme inhibitors. A study on acetylcholinesterase inhibitors described a series of Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate (B1210297) derivatives. nih.gov Although structurally different by an acetamido linker, these compounds share the crucial (4-formylphenoxy) moiety. Certain analogs in that study were found to be more potent inhibitors of acetylcholinesterase than the standard drug galanthamine. nih.gov This finding underscores the importance of the formylphenoxy scaffold for biological activity and highlights the utility of this compound as a key intermediate for synthesizing libraries of analogous compounds for drug discovery programs, particularly in the search for new treatments for conditions like Alzheimer's disease.

Synthesis of Compounds with Potential Biological Utility

The core structure of this compound, specifically the (4-formylphenoxy)acetic acid moiety, is a recognized precursor in the synthesis of heterocyclic compounds with demonstrated biological activities. The aldehyde functionality is a key reactive center for condensation and cycloaddition reactions to build these complex molecules.

One notable application is in the synthesis of β-lactams, a class of compounds famous for their antibiotic properties and also explored for other therapeutic uses. For instance, the related precursor, 2-(4-formylphenoxy)acetic acid, undergoes a diastereoselective ketene-imine cycloaddition reaction. rsc.org In this process, the ketene, generated in situ from the acetic acid derivative, reacts with an imine to form an aldehyde-functionalized β-lactam with a cis configuration in high yields. rsc.org This aldehyde group on the β-lactam ring is then available for further chemical modification. rsc.orgmdpi.com

Researchers have leveraged this aldehyde to create hybrid molecules that combine the β-lactam core with other bioactive scaffolds, such as chromenes. rsc.org Chromenes themselves are known for a wide range of biological activities, including anticancer and anti-inflammatory effects. The synthesis of these hybrid molecules involves a multicomponent reaction where the aldehyde-bearing β-lactam reacts with chromene precursors. rsc.org This modular approach allows for the creation of a library of diverse compounds. Subsequent biological screening of these chromeno-β-lactam hybrids has identified derivatives with promising anti-inflammatory and anticancer activities. mdpi.com

Another area of application for formylphenoxy derivatives is in the creation of chalcones, which are precursors to various heterocyclic systems. The condensation of compounds like 2-(4-formyl-2-methoxyphenoxy) acetic acid with ketones yields chalcones, which can then be cyclized with reagents like acid hydrazides. researchgate.net This pathway leads to the formation of phenoxy acetic acid derivatives bearing pyrazoline rings, which have been evaluated for their antimycobacterial properties against Mycobacterium tuberculosis. researchgate.net

The versatility of the formylphenoxy acetic acid scaffold is further highlighted in its use for creating conjugates with potent antitumor agents. For example, 4-formylphenoxy acetic acid has been condensed with derivatives of Calicheamicin, a powerful antitumor antibiotic, to create targeted drug-delivery systems. google.com

Table 1: Examples of Bioactive Compounds Synthesized from (4-formylphenoxy)acetic Acid Scaffolds

Precursor Scaffold Reaction Type Synthesized Compound Class Potential Biological Utility
2-(4-formylphenoxy)acetic acid Ketene-imine cycloaddition cis-β-lactams Intermediate for anticancer and anti-inflammatory agents rsc.orgmdpi.com
Aldehyde-functionalized β-lactam Multicomponent reaction Chromeno β-lactam hybrids Anticancer, Anti-inflammatory rsc.orgmdpi.com
2-(4-formyl-2-methoxyphenoxy) acetic acid Claisen-Schmidt condensation Chalcones Intermediate for antimycobacterial agents researchgate.net
Chalcone derivative Cyclization with acid hydrazide Pyrazoline-bearing phenoxy acetic acids Antimycobacterial researchgate.net
4-formylphenoxy acetic acid Condensation/Conjugation Calicheamicin conjugates Antitumor agent delivery google.com

Contribution to the Design and Synthesis of Pharmacophore Models

A pharmacophore is an abstract representation of the key molecular features of a ligand that are necessary for its biological activity at a specific target receptor. The design and synthesis of molecules that fit a particular pharmacophore model are a cornerstone of modern drug discovery. While specific studies detailing the use of this compound in developing a pharmacophore model are not prevalent in the literature, its structural components make it an excellent candidate for such applications.

The scaffold of this compound contains several features that are commonly incorporated into pharmacophore models:

Hydrogen Bond Acceptor: The oxygen atoms of the ether linkage, the ester carbonyl, and the aldehyde carbonyl can all act as hydrogen bond acceptors, interacting with hydrogen bond donor groups on a biological target like an enzyme or receptor.

Aromatic/Hydrophobic Regions: The two phenyl rings provide distinct hydrophobic regions that can engage in van der Waals or π-π stacking interactions within a receptor's binding pocket.

Reactive Aldehyde Group: Beyond its synthetic utility, the aldehyde group itself can be a key pharmacophoric feature. It can form covalent bonds with nucleophilic residues (like lysine (B10760008) or cysteine) in a target protein, leading to irreversible inhibition. Alternatively, it can act as a hydrogen bond acceptor. Its planar nature also imposes specific spatial constraints.

The molecule's structure allows for the spatially distinct presentation of these features. The ether linkage and the ester group provide a degree of conformational flexibility, allowing the two phenyl rings and the aldehyde to adopt various orientations. This flexibility can be crucial for fitting into a complex binding site.

In a hypothetical drug design scenario, this compound could serve as a fragment or template. The aldehyde could be used to probe for reactive or polar sites in a receptor, while the phenylacetate (B1230308) moiety could be modified to optimize hydrophobic and electronic interactions. By synthesizing a library of derivatives based on this core structure and evaluating their biological activity, a structure-activity relationship (SAR) can be established. This SAR data is then used to build and refine a pharmacophore model, guiding the design of more potent and selective ligands.

Table 2: Pharmacophoric Features of this compound

Structural Feature Pharmacophore Feature Type Potential Interaction with Biological Target
Aldehyde Carbonyl Oxygen Hydrogen Bond Acceptor Interaction with amino acid residues like Arginine, Serine, or backbone N-H groups.
Ether Oxygen Hydrogen Bond Acceptor Interaction with hydrogen bond donor groups in the binding pocket.
Ester Carbonyl Oxygen Hydrogen Bond Acceptor Interaction with hydrogen bond donor groups.
Phenyl Ring (from phenylacetate) Aromatic/Hydrophobic Feature π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan); hydrophobic interactions.
Phenyl Ring (from phenoxy) Aromatic/Hydrophobic Feature π-π stacking; hydrophobic interactions.
Aldehyde Group Reactive Electrophile Potential for covalent bond formation with nucleophilic residues (e.g., Cysteine, Lysine).

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Methyl 2-(4-formylphenoxy)-2-phenylacetate, and what reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via esterification or nucleophilic substitution. For example, the formyl group introduction may involve Vilsmeier-Haack formylation of a phenolic precursor, followed by coupling with methyl 2-phenylacetate derivatives. Catalysts like BF₃·Et₂O or DMAP (4-dimethylaminopyridine) can enhance reaction efficiency . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by ¹H/¹³C NMR (e.g., δ 9.8–10.0 ppm for the formyl proton) are critical .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Identify the formyl proton (δ ~10 ppm) and ester carbonyl (δ ~170 ppm) .
  • HPLC-MS : Assess purity (>98%) and molecular ion peak (e.g., [M+H]⁺ at m/z 284.3) .
  • FT-IR : Confirm ester (C=O stretch at ~1730 cm⁻¹) and aldehyde (C=O stretch at ~1715 cm⁻¹) functionalities .

Q. How should this compound be stored to maintain stability during experiments?

  • Methodological Answer : Store at -20°C in airtight, amber vials under inert gas (argon/nitrogen) to prevent oxidation of the formyl group. Stability studies show <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How can reaction yields be improved when scaling up the synthesis of this compound?

  • Methodological Answer : Optimize stoichiometry (e.g., 1.2 equivalents of 4-formylphenol to ensure complete esterification) and use microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 80°C vs. 6 hrs conventional heating). Solvent screening (e.g., DMF for polar intermediates) and continuous flow systems can enhance reproducibility .

Q. What strategies resolve contradictions in reported reactivity of the formyl group in this compound under basic conditions?

  • Methodological Answer : Conflicting data may arise from solvent polarity or trace metal impurities. Use controlled experiments with degassed solvents (e.g., THF or DCM) and chelating agents (e.g., EDTA). Monitor aldehyde reactivity via in-situ IR or LC-MS to track intermediates (e.g., hydrate or gem-diol formation) .

Q. How does the steric environment of the phenylacetate moiety influence the compound’s stability in aqueous solutions?

  • Methodological Answer : Perform pH-dependent stability assays (pH 2–12, 37°C). The ester group hydrolyzes faster under alkaline conditions (t₁/₂ = 2 hrs at pH 12 vs. >48 hrs at pH 7). Stabilize via buffered solutions (pH 6–7.4) or micellar encapsulation (e.g., using SDS) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of volatile aldehydes.
  • Waste Disposal : Collect in halogen-free containers for incineration, as aldehydes may form toxic byproducts .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and identify electrophilic sites. Compare with experimental kinetic data (e.g., Hammett plots) to validate predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.